2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide
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Overview
Description
2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide is a compound that combines the structural features of sulfonamides, piperidines, and acetamides. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chlorides under basic conditions to form the piperidinylsulfonyl intermediate.
Etherification: The intermediate is reacted with 4-methoxyphenol to form the phenoxy derivative.
Acetamidation: Finally, the phenoxy derivative is acetamidated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-3-piperidin-1-ylsulfonylphenoxy)acetamide.
Reduction: Formation of 2-(4-Methoxy-3-piperidin-1-ylsulfanylphenoxy)acetamide.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with other molecular targets, including carbonic anhydrase and matrix metalloproteinases, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-3-piperidin-1-ylsulfanylphenoxy)acetamide: Similar structure but with a sulfanyl group instead of a sulfonyl group.
2-(4-Methoxy-3-piperidin-1-ylphenoxy)acetamide: Lacks the sulfonyl group, leading to different biological activities.
Uniqueness
2-(4-Methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide is unique due to its combination of sulfonamide, piperidine, and acetamide moieties, which contribute to its diverse biological activities. The presence of the sulfonyl group enhances its ability to inhibit DHFR and other molecular targets, making it a potent antimicrobial and anticancer agent .
Properties
IUPAC Name |
2-(4-methoxy-3-piperidin-1-ylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-6-5-11(21-10-14(15)17)9-13(12)22(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCMCPJSMXMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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